![molecular formula C8H10N2O2S B2833530 1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1506194-08-6](/img/structure/B2833530.png)

1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antiallergic and Antibacterial Agents

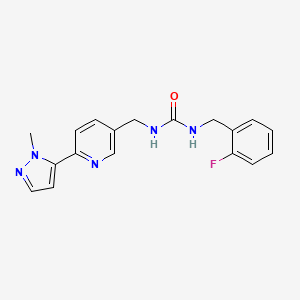

Studies have focused on synthesizing compounds with potential antiallergic and antibacterial properties. For instance, the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues demonstrated substantial antiallergic activity, with certain derivatives being significantly more potent than disodium cromoglycate, a known antiallergic drug. This suggests their potential application in developing new antiallergic medications (A. Nohara et al., 1985). Furthermore, a novel tetracyclic pyridone carboxylic acid with a thiazolidine ring showed potent antibacterial activity and inhibitory activity on DNA gyrase, highlighting its potential as a new antibacterial agent (Yoshikazu Jinbo et al., 1993).

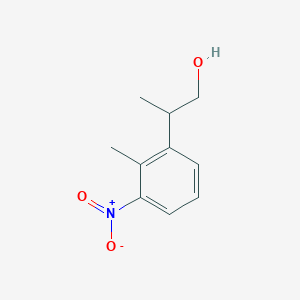

Peptide Bond Replacements

Research into peptide bond replacements has led to the preparation of orthogonally protected 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids. These compounds have been incorporated into pseudotri- and tetrapeptides, indicating their utility in modifying peptide structures for potentially enhanced biological activities or stability (Raymond C. F. Jones et al., 2011).

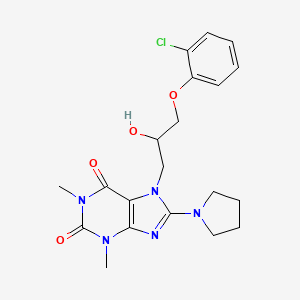

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The use of pyrazole-derived carboxylic acids in constructing coordination polymers and MOFs has been explored for applications in materials science. For example, the synthesis of d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrated the potential of these compounds in creating materials with unique properties, including chiral and achiral coordination polymers with interesting thermal and luminescence properties (M. Cheng et al., 2017).

properties

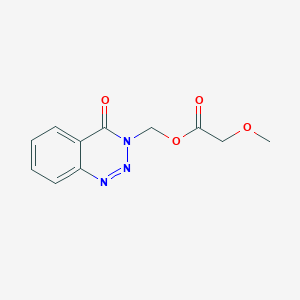

IUPAC Name |

1-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-10-6-2-3-13-4-5(6)7(9-10)8(11)12/h2-4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXPLRMHDBGVIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CSCC2)C(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2833447.png)

![[1-Methyl-5-(pyrrolidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2833453.png)

![Methyl 2-[[2-(3-bromo-4-methylphenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2833457.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2833459.png)

![4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2833466.png)